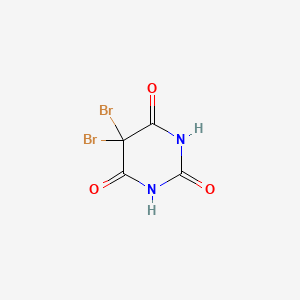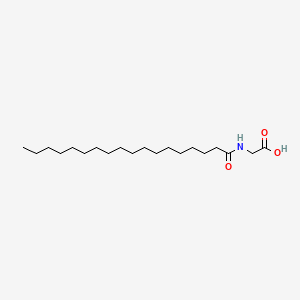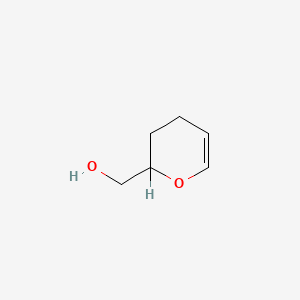
Acide 3-(4-fluorophényl)pentanedioïque
Vue d'ensemble
Description
3-(4-Fluorophenyl)pentanedioic acid, also known as 4-fluoro-3-phenylpentanedioic acid or FPPDA, is a dicarboxylic acid that has been studied for its potential applications in scientific research. It is a derivative of 3-phenylpentanedioic acid, which is a monocarboxylic acid with a phenyl group attached to the third carbon. FPPDA has been studied for its ability to act as a substrate for enzymes and for its potential as a drug delivery agent.
Applications De Recherche Scientifique
Pharmacocinétique et développement de médicaments
L'acide 3-(4-fluorophényl)pentanedioïque présente des propriétés qui en font un candidat pour une exploration plus approfondie dans le développement de médicaments. Sa forte absorption gastro-intestinale et sa perméabilité à travers la barrière hémato-encéphalique (BHE) suggèrent un potentiel en tant qu'agent actif du système nerveux central (SNC) . De plus, sa nature non-substrat pour la P-glycoprotéine (P-gp) et l'absence d'inhibition des enzymes cytochromes P450 courantes indiquent un risque plus faible d'interactions médicamenteuses, ce qui en fait une option plus sûre pour les scénarios de polypharmacie .
Modélisation moléculaire et simulation
La structure du composé permet de l'utiliser dans des programmes de modélisation moléculaire tels qu'Amber, GROMACS et Pymol. Ces simulations peuvent aider à prédire le comportement de la molécule dans les systèmes biologiques, aidant à la conception de nouveaux médicaments avec des profils d'efficacité et de sécurité améliorés .
Science des matériaux
En science des matériaux, l'this compound pourrait être étudié pour son potentiel dans la création de nouveaux polymères ou revêtements. Sa forme physique solide et sa stabilité à température ambiante le rendent adapté aux expériences de réactions de polymérisation .
Synthèse chimique
Ce composé peut servir d'intermédiaire dans la synthèse de molécules plus complexes. Ses groupes acides carboxyliques réactifs permettent la dérivatisation, ce qui peut conduire à la création de nouveaux composés avec des activités biologiques variées.
Chimie analytique
En raison de ses propriétés physiques et chimiques bien définies, l'this compound peut être utilisé comme standard dans des procédures analytiques telles que la CLHP, la CL-SM et la UPLC pour calibrer les instruments ou valider les méthodes .
Études biologiques
L'interaction du composé avec diverses voies biologiques peut être étudiée pour comprendre ses effets sur les processus cellulaires. Cela peut conduire à des éclaircissements sur le traitement des maladies où ces voies sont dysrégulées .
Toxicologie
Le profil de sécurité de l'this compound, indiqué par ses mentions de danger et ses mesures de précaution, en fait un sujet d'études toxicologiques. La recherche dans ce domaine peut fournir des informations précieuses sur la manipulation sécuritaire et les risques potentiels associés au composé .
Chimie de l'environnement
Enquêter sur le devenir environnemental de l'this compound, y compris sa biodégradabilité et ses interactions avec les récepteurs environnementaux, est crucial. Cette recherche peut éclairer l'élaboration de directives pour son élimination et évaluer son impact sur les écosystèmes .
Safety and Hazards
The safety information for 3-(4-Fluorophenyl)pentanedioic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, washing hands and face thoroughly after handling, and wearing protective gloves, clothing, eye protection, and face protection .
Propriétés
IUPAC Name |
3-(4-fluorophenyl)pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO4/c12-9-3-1-7(2-4-9)8(5-10(13)14)6-11(15)16/h1-4,8H,5-6H2,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNZZQTFKXGQNLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)CC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50188044 | |
| Record name | 3-(4-Fluorophenyl)glutaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50188044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3449-63-6 | |
| Record name | 3-(4-Fluorophenyl)pentanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3449-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Fluorophenyl)glutaric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003449636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3449-63-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128774 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(4-Fluorophenyl)glutaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50188044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-fluorophenyl)glutaric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.340 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














